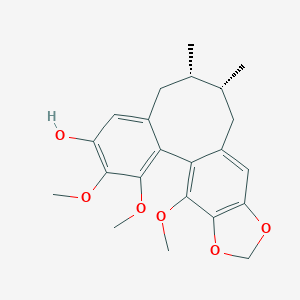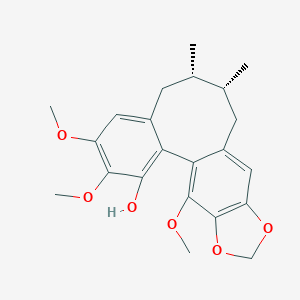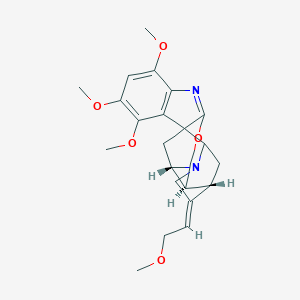
Seneciphyllinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
セネシフィリニネは、キク科の植物であるGynura japonica(学名)に由来するピロリジジンアルカロイドです。肝毒性があることで知られており、肝臓の損傷を引き起こす可能性があります。 この化合物の分子式はC20H25NO6、分子量は375.42 g/molです .
2. 製法
合成経路と反応条件: セネシフィリニネは通常、Gynura japonicaの根から抽出されます。抽出プロセスには、試料調製、抽出、精製など、いくつかの段階が含まれます。 調製プロセスには、抽出面積を増やすために、ハーブ製品を切断したり、凍結または乾燥した材料を均質化/粉砕したりすることが含まれる場合があります .
工業的生産方法: セネシフィリニネの工業的生産には、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの溶媒を使用します。 その後、化合物を精製し、結晶化して目的の純度レベルを実現します .
準備方法
Synthetic Routes and Reaction Conditions: Seneciphyllinine is typically extracted from the roots of Gynura japonica. The extraction process involves several stages, including sample preparation, extraction, and cleanup. The preparation process can include cutting the herbal product or homogenizing/pulverizing frozen or dried material to increase the surface area for extraction .
Industrial Production Methods: The industrial production of this compound involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified and crystallized to achieve the desired purity level .
化学反応の分析
反応の種類: セネシフィリニネは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化反応やニトロ化反応は一般的であり、塩素や硝酸などの試薬が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります .
科学的研究の応用
セネシフィリニネには、次のような科学研究における応用があります。
化学: ピロリジジンアルカロイドの同定と定量を行うための分析化学における基準物質として使用されます。
生物学: さまざまな細胞株における細胞増殖とアポトーシスへの影響について研究されています。
医学: 潜在的な治療効果と毒性について調査されています。
作用機序
セネシフィリニネは、主に肝細胞のアポトーシスとオートファジーの誘導を介してその効果を発揮します。この化合物は、エポキシドヒドロラーゼやグルタチオン-S-トランスフェラーゼなどの酵素の活性を増加させる一方で、シトクロムP-450および関連するモノオキシゲナーゼの活性を低下させます。 この二重作用は、細胞死と肝毒性につながります .
類似の化合物:
セネシオニン: 同様に肝毒性のある別のピロリジジンアルカロイドです。
モノクロタリン: 肝臓と肺への毒性作用が知られています。
クリボリン: 肝細胞にアポトーシスとオートファジーの両方の効果を示します。
セネシフィリニネの独自性: セネシフィリニネは、その特定の分子構造と、肝細胞で影響を与える異なる経路により、独特です。 アポトーシスとオートファジーの両方を誘導する能力は、他の類似の化合物とは異なります .
類似化合物との比較
Senecionine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Monocrotaline: Known for its toxic effects on the liver and lungs.
Clivorine: Exhibits both apoptotic and autophagic effects on liver cells.
Uniqueness of Seneciphyllinine: this compound is unique due to its specific molecular structure and the distinct pathways it affects in liver cells. Its ability to induce both apoptosis and autophagy sets it apart from other similar compounds .
特性
CAS番号 |
90341-45-0 |
|---|---|
分子式 |
C20H25NO6 |
分子量 |
375.4 g/mol |
IUPAC名 |
[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1 |
InChIキー |
CTCKXBIRQMSUIU-HPNKAZLSSA-N |
異性体SMILES |
C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |
正規SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |
外観 |
Oil |
同義語 |
seneciphyllinine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?
A2: While both this compound and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. this compound N-oxide, the N-oxide form of this compound, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between this compound N-oxide and Seneciphylline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)


![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)

